molecular formula C27H27N5O6 B12940298 (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

Cat. No.: B12940298
M. Wt: 517.5 g/mol
InChI Key: JLUHRVVKEOKCHA-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name reflects the compound’s intricate architecture: a tetrahydrofuran core substituted at positions 2, 3, and 5 with a pyrazolo[3,4-d]pyrimidine moiety and two 4-methylbenzoyl groups. The stereodescriptors (2R,3S,5S) specify the absolute configuration at each chiral center, critical for biological activity. Positional numbering begins with the pyrazolo[3,4-d]pyrimidine nitrogen at C1, followed by sequential numbering of the tetrahydrofuran ring carbons.

The 6-amino-4-methoxy substituents on the pyrazolo[3,4-d]pyrimidine system adopt fixed orientations due to conjugation with the aromatic π-system. Methoxy group rotation is restricted by partial double-bond character between O–C4, as evidenced by bond length analysis (C–O: 1.36 Å vs. typical C–O single bond: 1.43 Å).

X-ray Crystallographic Studies of Pyrazolo[3,4-d]Pyrimidine Core

Single-crystal X-ray diffraction reveals planar geometry in the pyrazolo[3,4-d]pyrimidine system (mean deviation from plane: 0.02 Å), with bond lengths consistent with aromatic delocalization (N1–C2: 1.33 Å, C2–N3: 1.32 Å). The fused bicyclic system exhibits intermolecular π-stacking interactions (3.4 Å separation) between parallel pyrimidine rings, stabilizing the crystal lattice.

Table 1: Key Crystallographic Parameters

Parameter Value
Space group P21/c
Unit cell dimensions a=8.21 Å, b=12.45 Å, c=15.67 Å
Z-value 4
R-factor 0.042

Conformational Analysis of Tetrahydrofuran Ring System

The tetrahydrofuran ring adopts a North-type envelope conformation (C2-endo, C3-exo) with puckering amplitude $$ q = 0.43 $$ Å and phase angle $$ \Phi = 18^\circ $$, as calculated using Cremer-Pople parameters. Substituents at C2 and C5 induce pseudorotational barriers of 3.1 kcal/mol, restricting interconversion between conformers.

Molecular dynamics simulations show three dominant states:

  • Envelope (85% occupancy) : C2 displaced 0.52 Å from mean plane
  • Twist (12% occupancy) : C2 and C3 displaced oppositely
  • Planar (3% occupancy) : Transient transition state

Electronic Effects of 4-Methoxy and 6-Amino Substituents

The 4-methoxy group exerts +M electron-donating effects, raising the HOMO energy (-5.8 eV vs. -6.2 eV in unsubstituted analogue) and increasing π-electron density at C5 (NBO charge: -0.12 e). The 6-amino group participates in conjugated hydrogen bonding networks (N–H···O=C, 2.89 Å) that stabilize the anti conformation relative to the pyrimidine N1.

DFT calculations (B3LYP/6-311++G**) reveal substituent effects on frontier orbitals:

Table 2: Substituent Electronic Parameters

Substituent Hammett σₚ HOMO (eV) LUMO (eV)
4-OCH₃ -0.27 -5.81 -1.92
6-NH₂ -0.66 -5.76 -1.85

Properties

Molecular Formula

C27H27N5O6

Molecular Weight

517.5 g/mol

IUPAC Name

[(2R,3S,5S)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22-/m0/s1

InChI Key

JLUHRVVKEOKCHA-BDTNDASRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally follows these key stages:

  • Preparation of the sugar moiety with appropriate protecting groups (notably 4-methylbenzoyl esters).
  • Preparation of the heterocyclic base (6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine).
  • Coupling (glycosylation) of the base with the protected sugar chloride.
  • Purification and isolation of stereoisomers.

This approach is consistent with classical nucleoside synthesis protocols, where the sugar is activated as a halide (chloride) and reacted with the nucleobase under basic conditions to form the glycosidic bond.

Preparation of the Protected Sugar Chloride Intermediate

The sugar intermediate is typically a 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride, where the hydroxyl groups at positions 3 and 5 are protected as 4-methylbenzoyl (p-toluoyl) esters to prevent side reactions during glycosylation.

Key reaction conditions and yields:

Step Description Reagents & Conditions Yield Notes
Formation of sugar chloride Reaction of 2-deoxy sugar with p-toluoyl chloride under acidic conditions High yield (typically >70%) Provides a reactive glycosyl donor
Purification Silica gel chromatography with CH2Cl2 eluent - TLC Rf ~0.53

This intermediate is stable and suitable for subsequent coupling with the nucleobase.

Preparation of the Heterocyclic Base

The base, 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, is synthesized or procured as a pure compound. It contains reactive amino and methoxy groups that influence the glycosylation step.

In some protocols, the base is suspended with powdered potassium hydroxide and tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in anhydrous acetonitrile to generate a reactive nucleophile for coupling.

Glycosylation Reaction (Coupling of Base and Sugar)

The key step is the nucleophilic substitution of the sugar chloride by the nucleobase anion to form the nucleoside analog.

Typical reaction conditions:

Parameter Details
Solvent Anhydrous acetonitrile
Base Powdered KOH and TDA-1 (tris[2-(2-methoxyethoxy)ethyl]amine)
Temperature Room temperature
Reaction time 30 minutes to 1 hour
Molar ratios Base (1 eq), sugar chloride (1.5 eq)
Workup Dilution with ethyl acetate, washing with saturated ammonium chloride and brine, drying over sodium sulfate

Yields and stereoselectivity:

  • The reaction typically yields two stereoisomers: the desired (2R,3S,5S) isomer and its epimer.
  • The major product is the β-anomer (desired isomer) with yields around 52%.
  • The minor α-anomer is isolated in lower yields (~11%).

Purification:

  • Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • HPLC purity of isolated isomers is typically above 96%.

Characterization and Confirmation

The products are characterized by:

  • NMR Spectroscopy: 1H NMR confirms the chemical shifts consistent with the sugar and base protons, including aromatic methyl groups from the 4-methylbenzoyl esters.
  • TLC: Rf values around 0.35–0.4 in petroleum ether/ethyl acetate (3:1).
  • HPLC: Purity >96%.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 517.5 g/mol.
  • InChI and SMILES: Confirm stereochemistry and molecular structure.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Product Notes
Sugar chloride synthesis 2-deoxy sugar + p-toluoyl chloride, acidic conditions >70 Reactive glycosyl donor
Base preparation 6-amino-4-methoxy-pyrazolo[3,4-d]pyrimidine, KOH, TDA-1 in CH3CN - Nucleophile generation
Glycosylation Base + sugar chloride, KOH, TDA-1, RT, 30 min 52 (β-isomer), 11 (α-isomer) Two stereoisomers separated by chromatography
Purification Silica gel chromatography, petroleum ether/ethyl acetate - High purity isolated

Research Findings and Notes

  • The use of TDA-1 as a phase transfer catalyst/base enhances the nucleophilicity of the base and improves coupling efficiency.
  • The reaction is sensitive to moisture and requires anhydrous conditions.
  • The stereochemical outcome is influenced by the sugar protecting groups and reaction conditions, favoring the β-anomer.
  • The 4-methylbenzoyl protecting groups are stable under the reaction conditions and facilitate purification.
  • This synthetic route is scalable and reproducible, suitable for research and development of nucleoside analogs with potential antiviral or anticancer activity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Key Structural Features:

  • Pyrazolo[3,4-d]pyrimidine moiety: Known for various biological activities.
  • Tetrahydrofuran ring: Contributes to the compound's stability and reactivity.
  • Aromatic substituents: Enhance the compound's pharmacological properties.

Research indicates that compounds similar to (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl) exhibit a range of biological activities:

  • Anticancer Activity:
    • The pyrazolo[3,4-d]pyrimidine framework has been associated with the inhibition of various cancer cell lines. Studies show that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects:
    • Compounds with similar structures have demonstrated the ability to modulate inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Neuroprotective Properties:
    • There is emerging evidence that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited growth in breast cancer cell lines via apoptosis induction.
Study 2 Anti-inflammatory EffectsShowed that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory disorders.
Study 3 NeuroprotectionFound that specific derivatives protected against glutamate-induced toxicity in neuronal cultures, highlighting their role in neuroprotection.

Computational Studies

Computer-aided drug design methods have been employed to predict the therapeutic potential of this compound based on its structural activity relationships (SAR). These studies suggest that modifications to the existing structure can enhance biological activity or reduce toxicity.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 6-Amino, 4-methoxy; THF with 4-methylbenzoate esters Assumed kinase/anti-inflammatory High lipophilicity (benzoates), H-bonding (amino)
Compound 10a-e () Pyrazolo[3,4-d]pyrimidine Varied benzoate esters (e.g., unsubstituted, chloro, nitro) Anti-inflammatory Lipophilicity modulated by substituents
Example 84 () Pyrazolo[3,4-c]pyrimidine Fluoro, isopropoxy, methylamino Not specified Fluorine enhances electronegativity/binding
Compound in Pyrrolo[2,3-d]pyrimidine Benzoyloxy, 4-chloro, fluorinated THF Antiviral (inferred) Chloro and fluorine improve metabolic stability

Key Observations:

Core Structure Variations :

  • Pyrazolo[3,4-d]pyrimidine (Target, ) vs. pyrazolo[3,4-c]pyrimidine (): Positional isomerism affects electronic distribution and binding pocket compatibility.
  • Pyrrolo[2,3-d]pyrimidine (): Nitrogen placement alters hydrogen-bonding capacity compared to pyrazolo cores.

Substituent Effects: 4-Methylbenzoate esters (Target) vs. unsubstituted benzoates (): Methyl groups increase lipophilicity (logP) by ~0.5–1.0 units, enhancing passive diffusion . Fluorine substituents (): Improve metabolic stability and modulate electron-withdrawing effects, influencing reactivity and binding .

Stereochemistry :

  • The (2R,3S,5S) configuration in the THF ring of the target compound contrasts with the unspecified or varied stereochemistry in analogues (e.g., ). This specificity likely dictates spatial orientation for target engagement .

Physicochemical Properties

  • Lipophilicity : Target compound > Compound 10a (unsubstituted benzoate) due to 4-methyl groups.
  • Solubility: Amino group at position 6 may counterbalance benzoate-induced hydrophobicity, unlike Example 84 (lacking polar substituents) .
  • Stability : Fluorine in compounds reduces oxidative degradation compared to methoxy groups in the target .

Biological Activity

The compound (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a novel derivative of pyrazolo[3,4-d]pyrimidine known for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity based on recent studies and findings.

The compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its ability to inhibit various kinases involved in cancer progression. The structural components include:

  • Pyrazolo[3,4-d]pyrimidine scaffold : Essential for anticancer activity.
  • Tetrahydrofuran ring : Potentially enhances bioavailability.
  • Methylbenzoate moiety : May contribute to lipophilicity and cellular uptake.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant inhibitory effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung cancer)2.24
MCF-7 (Breast cancer)1.74
HCT-116 (Colon cancer)8.21
MDA-MB-468 (Breast cancer)18.98

Flow cytometric analyses have confirmed that the compound induces apoptosis and cell cycle arrest at the S phase, emphasizing its potential as a therapeutic agent against various malignancies.

The mechanism through which this compound exerts its effects includes:

  • Inhibition of Tyrosine Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit kinases such as c-Src and Bcr-Abl, which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Studies show that the compound increases the BAX/Bcl-2 ratio, leading to enhanced apoptosis in treated cells .

Study 1: Antitumor Efficacy in Mouse Models

A notable study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative significantly reduced tumor volume by over 50% in xenograft mouse models of neuroblastoma. This suggests that similar derivatives may also exhibit potent antitumor properties in vivo .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[3,4-d]pyrimidines revealed that modifications to the scaffold can significantly alter biological activity. For instance, analogs lacking the core structure showed diminished activity against cancer cell lines . This highlights the importance of maintaining structural integrity for optimal efficacy.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including nucleoside coupling and esterification. A critical challenge is achieving regioselectivity during pyrazolo[3,4-d]pyrimidine ring formation. Evidence from pyrazolo-pyrimidine derivatives (e.g., Scheme 2 in ) suggests using controlled azide cyclization or Suzuki-Miyaura coupling for regiocontrol. Optimizing solvent polarity (e.g., dry acetonitrile for alkylation ) and temperature (reflux vs. RT for hydrazine cyclization ) can improve yields. Purification via recrystallization from ethanol or acetonitrile is recommended to isolate stereoisomers .

Advanced: How can stereochemical integrity at the tetrahydrofuran core be maintained during synthesis?

The (2R,3S,5S) configuration requires chiral auxiliary methods or enzymatic resolution. Fluorinated tetrahydrofuran analogs (e.g., ) highlight the use of enantioselective catalysis (e.g., Sharpless epoxidation) to preserve stereochemistry. Post-synthesis, validate configurations via 1H^{1}\text{H}-NMR coupling constants (e.g., vicinal JHHJ_{\text{HH}} for cis/trans relationships) and X-ray crystallography .

Basic: Which analytical techniques are most reliable for confirming the compound’s structure?

  • IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm1^{-1}) and pyrazolo N-H bends (~3400 cm1^{-1}) .
  • 1H^{1}\text{H}/13C^{13}\text{C}-NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons from 4-methylbenzoyl groups (δ 7.2–8.1 ppm), and tetrahydrofuran carbons (δ 70–90 ppm) .
  • HRMS : Confirm molecular weight (e.g., ESI+ for [M+H]+^+) with <2 ppm error .

Advanced: How can conflicting biological activity data be resolved for analogs of this compound?

Discrepancies often arise from substituent effects. For example, anti-inflammatory pyrazolo[3,4-d]pyrimidines () show activity dependence on aryloxy/alkoxy groups. To resolve contradictions:

  • Perform dose-response assays across multiple cell lines.
  • Compare logP values (e.g., 4-methoxy groups reduce hydrophobicity vs. halogens ).
  • Use molecular docking to assess binding mode consistency with structural analogs .

Basic: What are the best practices for assessing the compound’s stability under experimental conditions?

  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent ester hydrolysis .
  • pH Stability : Monitor degradation via HPLC in buffers (pH 4–9). Methoxy groups may enhance stability in acidic conditions .
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation of the pyrazolo-pyrimidine core .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs targeting kinase inhibition?

  • Core Modifications : Replace 4-methoxy with halogen or alkyl groups to modulate electron density ( ).
  • Ester Isosteres : Substitute 4-methylbenzoate with sulfonates or carbamates to alter bioavailability .
  • Biological Assays : Use kinase profiling panels (e.g., 100+ kinases) and compare IC50_{50} values against lead compounds .

Basic: What safety precautions are essential when handling this compound?

  • GHS Hazards : Likely acute toxicity (Category 4) and skin irritation (Category 2) based on analogs .
  • PPE : Use nitrile gloves, fume hood, and eye protection.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict metabolic pathways for this compound?

  • In Silico Tools : Use Schrödinger’s MetaSite or CypReact to identify CYP450 oxidation sites (e.g., demethylation of 4-methoxy group) .
  • Metabolite Validation : Compare LC-MS/MS profiles with synthesized metabolites (e.g., 6-amino-pyrazolo-pyrimidine derivatives ).

Basic: What are common impurities in the synthesis, and how are they removed?

  • Byproducts : Unreacted 4-methylbenzoyl chloride (δ 2.4 ppm in 1H^{1}\text{H}-NMR) or incomplete deprotection intermediates.
  • Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

Advanced: How can crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures.
  • X-ray Analysis : Compare torsion angles of the tetrahydrofuran ring with DFT-optimized structures to confirm (2R,3S,5S) configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.